2-Iodo-1,1,3,3,3-pentafluoroprop-1-ene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1,1,3,3,3-pentafluoroprop-1-ene typically involves the iodination of 1,1,3,3,3-pentafluoropropene. This reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1,1,3,3,3-pentafluoroprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the compound allows for addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and thiols, as well as electrophiles for addition reactions . These reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents used. For example, substitution reactions with amines can yield fluorinated amines, while addition reactions with electrophiles can produce various addition products .
Scientific Research Applications
2-Iodo-1,1,3,3,3-pentafluoroprop-1-ene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Iodo-1,1,3,3,3-pentafluoroprop-1-ene involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the fluorinated double bond . These features allow it to interact with different molecular targets and pathways, making it a versatile compound in research .
Comparison with Similar Compounds
Similar Compounds
1,1,3,3,3-Pentafluoropropene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodoperfluoroprop-1-ene: Similar structure but with different reactivity due to the position of the iodine atom.
1,1,3,3,3-Pentafluoro-2-iodoprop-1-ene: Another isomer with distinct chemical properties.
Uniqueness
2-Iodo-1,1,3,3,3-pentafluoroprop-1-ene is unique due to its specific arrangement of fluorine and iodine atoms, which imparts distinct reactivity and makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
1,1,3,3,3-pentafluoro-2-iodoprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F5I/c4-2(5)1(9)3(6,7)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJCQUUBIFJNCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F5I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473223 | |
Record name | 2-Iodoperfluoroprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
431-66-3 | |
Record name | 1,1,3,3,3-Pentafluoro-2-iodo-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=431-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodoperfluoroprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.